molecular formula C23H25NO2 B1468279 1,1-Bis(2-methylbenzyl)-1,5,6,7-tetrahydro[1,3]oxazolo[3,4-a]pyridin-3-one CAS No. 1353506-46-3

1,1-Bis(2-methylbenzyl)-1,5,6,7-tetrahydro[1,3]oxazolo[3,4-a]pyridin-3-one

Cat. No.: B1468279
CAS No.: 1353506-46-3
M. Wt: 347.4 g/mol
InChI Key: DWDOBKJJDPQOLR-UHFFFAOYSA-N
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Description

Oxazoles are a type of heterocyclic compound that have been used as intermediates in the synthesis of various chemical entities in medicinal chemistry . They are doubly unsaturated 5-membered rings with one oxygen atom at position 1 and a nitrogen atom at position 3 .


Molecular Structure Analysis

Oxazoles have a specific structure with one oxygen atom and a nitrogen atom separated by a carbon atom in a 5-membered ring . The exact molecular structure of “1,1-Bis(2-methylbenzyl)-1,5,6,7-tetrahydro[1,3]oxazolo[3,4-a]pyridin-3-one” would need to be determined through further analysis.


Chemical Reactions Analysis

The chemical reactions involving oxazoles can vary greatly depending on the specific compound and the conditions of the reaction. For example, oxazoles can undergo reactions such as the Mitsunobu reaction and sequential cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxazoles can vary depending on their specific structure. For example, oxazoles are stable liquids at room temperature .

Mechanism of Action

The mechanism of action of a specific oxazole derivative would depend on its structure and the biological system it interacts with. Oxazoles have been found to have a wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Future Directions

Oxazoles have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . Future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities.

Properties

IUPAC Name

1,1-bis[(2-methylphenyl)methyl]-6,7-dihydro-5H-[1,3]oxazolo[3,4-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-17-9-3-5-11-19(17)15-23(16-20-12-6-4-10-18(20)2)21-13-7-8-14-24(21)22(25)26-23/h3-6,9-13H,7-8,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDOBKJJDPQOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(C3=CCCCN3C(=O)O2)CC4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Bis(2-methylbenzyl)-1,5,6,7-tetrahydro[1,3]oxazolo[3,4-a]pyridin-3-one
Reactant of Route 2
1,1-Bis(2-methylbenzyl)-1,5,6,7-tetrahydro[1,3]oxazolo[3,4-a]pyridin-3-one
Reactant of Route 3
1,1-Bis(2-methylbenzyl)-1,5,6,7-tetrahydro[1,3]oxazolo[3,4-a]pyridin-3-one
Reactant of Route 4
1,1-Bis(2-methylbenzyl)-1,5,6,7-tetrahydro[1,3]oxazolo[3,4-a]pyridin-3-one
Reactant of Route 5
1,1-Bis(2-methylbenzyl)-1,5,6,7-tetrahydro[1,3]oxazolo[3,4-a]pyridin-3-one
Reactant of Route 6
1,1-Bis(2-methylbenzyl)-1,5,6,7-tetrahydro[1,3]oxazolo[3,4-a]pyridin-3-one

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